molecular formula C11H13NO2 B14433730 3-Methoxy-2-propoxybenzonitrile CAS No. 80364-68-7

3-Methoxy-2-propoxybenzonitrile

Cat. No.: B14433730
CAS No.: 80364-68-7
M. Wt: 191.23 g/mol
InChI Key: AQVPWWOGBSDIGX-UHFFFAOYSA-N
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Description

3-Methoxy-2-propoxybenzonitrile is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, where the benzene ring is substituted with methoxy and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-propoxybenzonitrile typically involves the introduction of methoxy and propoxy groups onto a benzonitrile core. One common method is the nucleophilic substitution reaction, where a suitable benzonitrile derivative is reacted with methoxy and propoxy reagents under controlled conditions. For instance, the reaction of 3-methoxybenzonitrile with propyl bromide in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-propoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products Formed

Scientific Research Applications

3-Methoxy-2-propoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methoxy-2-propoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-propoxybenzonitrile is unique due to the presence of both methoxy and propoxy groups, which can influence its solubility, reactivity, and potential applications. The combination of these substituents can enhance its utility in various chemical and biological contexts.

Properties

CAS No.

80364-68-7

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-methoxy-2-propoxybenzonitrile

InChI

InChI=1S/C11H13NO2/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6H,3,7H2,1-2H3

InChI Key

AQVPWWOGBSDIGX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C#N

Origin of Product

United States

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